2,5-Dihydroxycinnamic acid

Description

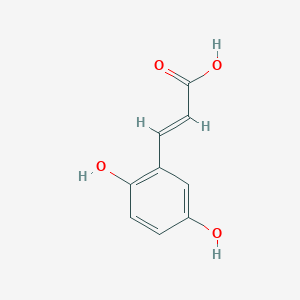

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIPYOZBOMUUCA-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030505 | |

| Record name | 2,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38489-67-7, 636-01-1 | |

| Record name | 2,5-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHK92QE99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dihydroxycinnamic Acid: Properties and Applications

This guide provides a comprehensive technical overview of 2,5-dihydroxycinnamic acid, a versatile organic compound with significant applications in analytical chemistry and biochemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical, physical, and biological properties of this molecule, offering field-proven insights and detailed experimental methodologies.

Introduction: Unveiling a Multifaceted Molecule

This compound, a derivative of hydroxycinnamic acid and an isomer of the well-known caffeic acid, is a compound of considerable scientific interest.[1] Its unique structural features, particularly the presence of a carboxylic acid, a propenoic acid tail, and two hydroxyl groups on the phenyl ring, bestow upon it a range of useful properties. This guide will explore these characteristics in detail, providing a foundational understanding for its effective utilization in research and development.

Nomenclature and Chemical Identity

To ensure clarity and precision in scientific communication, it is essential to be familiar with the various identifiers for this compound.

| Identifier | Value |

| Preferred IUPAC Name | (2E)-3-(2,5-Dihydroxyphenyl)prop-2-enoic acid[2] |

| Other Names | (2E)-3-(2,5-Dihydroxyphenyl)acrylic acid, Grevillic acid[1] |

| CAS Number | 38489-67-7[1][2] |

| Molecular Formula | C₉H₈O₄[2][3] |

| Molecular Weight | 180.16 g/mol [2][3] |

| InChI | InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+[2] |

| SMILES | C1=CC(=C(C=C1O)/C=C/C(=O)O)O[2] |

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are critical to its handling, formulation, and application. The following table summarizes key quantitative data.

| Property | Value | Source |

| Melting Point | Not available | |

| Solubility in Water | 1.57 g/L (Predicted) | [4] |

| logP | 1.48 (Predicted) | [4] |

| pKa (Strongest Acidic) | 3.84 (Predicted) | [4] |

Causality Behind Properties: The presence of both polar (hydroxyl, carboxylic acid) and non-polar (phenyl ring, alkene) moieties contributes to its moderate solubility in water and its ability to dissolve in various organic solvents. The carboxylic acid group is the primary contributor to its acidic nature, with a predicted pKa of 3.84, indicating it will be deprotonated at physiological pH.

Spectroscopic Profile: Fingerprinting the Molecule

UV-Vis Absorption

The ultraviolet-visible (UV-Vis) spectrum of a molecule is dictated by its electronic transitions. For hydroxycinnamic acids, the absorption maxima are attributed to the π → π* transitions within the conjugated system of the aromatic ring and the propenoic acid side chain.[5] For the related 2,5-dihydroxybenzoic acid, absorption maxima are observed at 214 nm, 236 nm, and 334 nm.[6][7] It is expected that this compound will exhibit a similar UV-Vis profile, with the extended conjugation of the cinnamic acid moiety potentially leading to a slight red shift (bathochromic shift) in the longest wavelength absorption band.

Fluorescence Spectroscopy

The fluorescence properties of a molecule are related to its ability to emit light after being electronically excited. Many phenolic compounds, including hydroxycinnamic acids, are known to fluoresce. The excitation and emission wavelengths are dependent on the specific structure and the solvent environment. While specific fluorescence data for this compound is not available, cinnamic acid derivatives are known to exhibit fluorescence, with emission maxima influenced by the substitution pattern on the phenyl ring.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the vinyl protons of the propenoic acid chain, and the acidic protons of the hydroxyl and carboxylic acid groups. The coupling constants between the vinyl protons would confirm the trans configuration of the double bond.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbonyl carbon of the carboxylic acid appearing at the downfield end of the spectrum (around 170-185 ppm), and the aromatic and alkene carbons appearing in the 115-150 ppm region.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to:

-

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups.

-

C=O stretching: A strong absorption band around 1700-1680 cm⁻¹ from the carboxylic acid carbonyl group.[10]

-

C=C stretching: Bands in the 1650-1600 cm⁻¹ region corresponding to the alkene and aromatic double bonds.[10]

-

C-O stretching: Absorptions in the 1300-1000 cm⁻¹ range from the C-O bonds of the hydroxyl and carboxylic acid groups.

Key Applications and Experimental Protocols

This compound's properties make it a valuable tool in several scientific disciplines.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Authoritative Grounding: 2,5-Dihydroxybenzoic acid (a close analog) is a widely used matrix in MALDI-MS for the analysis of a variety of analytes, including peptides, proteins, and carbohydrates.[11][12] Its ability to absorb laser energy and co-crystallize with analytes facilitates their soft ionization and subsequent mass analysis.

Experimental Workflow: MALDI-MS Sample Preparation

Caption: Workflow for MALDI-MS sample preparation using a dihydroxybenzoic acid matrix.

Detailed Protocol for Peptide Analysis using 2,5-Dihydroxybenzoic Acid Matrix:

-

Matrix Solution Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a solvent mixture of acetonitrile (ACN), water, and trifluoroacetic acid (TFA). A common solvent system is ACN:water (1:1, v/v) with 0.1% TFA.

-

Analyte Solution Preparation: Dissolve the peptide sample in a suitable solvent, typically 0.1% TFA in water, to a final concentration in the low femtomole to low picomole per microliter range.

-

Sample-Matrix Co-crystallization (Dried-Droplet Method):

-

On the MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution.

-

Allow the mixture to air dry at room temperature. This process facilitates the formation of a crystalline matrix that incorporates the analyte molecules.

-

-

Mass Spectrometric Analysis:

-

Insert the MALDI target plate into the mass spectrometer.

-

Acquire mass spectra in the desired mass range using an appropriate laser intensity and data acquisition parameters.

-

Causality in Experimental Choices: The use of an acidic solvent (containing TFA) is crucial for promoting the protonation of the analyte, which is essential for its detection in positive-ion mode MALDI-MS. Acetonitrile is a volatile organic solvent that aids in the rapid and uniform drying of the sample spot, leading to better crystal formation and improved spectral resolution.

Antioxidant Activity Assessment

Authoritative Grounding: Hydroxycinnamic acids are recognized as potent antioxidants due to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals.[13] The resulting phenoxyl radical is stabilized by resonance.

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol for DPPH Radical Scavenging Assay:

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at ~517 nm should be adjusted to approximately 1.0.[14]

-

Prepare a series of dilutions of this compound in the same solvent.

-

Prepare a positive control solution (e.g., Trolox or ascorbic acid) at various concentrations.

-

-

Assay Procedure:

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

Self-Validating System: The inclusion of a well-characterized positive control like Trolox or ascorbic acid is essential for validating the assay's performance and for comparing the antioxidant activity of the test compound to a known standard.

Enzyme Inhibition: Tyrosinase Inhibition

Authoritative Grounding: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of skin-lightening agents and treatments for hyperpigmentation.[16] Cinnamic acid and its derivatives have been shown to inhibit tyrosinase activity.

Experimental Workflow: Tyrosinase Inhibition Assay

Caption: Workflow for the tyrosinase inhibition assay.

Detailed Protocol for Tyrosinase Inhibition Assay:

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.8).

-

Prepare a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine) in the same buffer. This solution should be prepared fresh as it is prone to auto-oxidation.[17]

-

Prepare a series of dilutions of this compound in the buffer.

-

Prepare a positive control solution (e.g., kojic acid).[17]

-

-

Assay Procedure:

-

In a 96-well microplate, add the tyrosinase solution, the test inhibitor or control solution, and the buffer.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[17]

-

Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.

-

Incubate the plate for a defined time (e.g., 20 minutes) at 37°C.[17]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the formed dopachrome at approximately 475 nm.[17]

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (B / A)] x 100 where A is the change in absorbance of the control (enzyme + substrate) and B is the change in absorbance of the reaction mixture with the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Expertise and Experience: The pre-incubation step is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced, providing a more accurate assessment of its inhibitory potential. The choice of L-DOPA as the substrate is standard for this assay as its oxidation to the colored product, dopachrome, is easily monitored spectrophotometrically.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended.

Conclusion

This compound is a valuable compound with a diverse range of properties and applications. Its utility as a MALDI matrix, coupled with its antioxidant and potential enzyme inhibitory activities, makes it a subject of ongoing scientific inquiry. This guide has provided a detailed technical overview, from its fundamental chemical and physical characteristics to practical experimental protocols. By understanding the causality behind its properties and employing robust, well-validated methodologies, researchers can effectively harness the potential of this compound in their scientific endeavors.

References

- Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH-radical scavenging activity assays for antioxidant capacity.

- Chan, E., Kim, Y. J., & Cheah, S. H. (2011). Optimization and validation of a cell-based tyrosinase assay for screening of tyrosinase inhibitors. Tropical Journal of Pharmaceutical Research, 10(5), 639-646.

- Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Essential oils as a potential source of antioxidant and antimicrobial agents: A review on the experimental protocols. Journal of Essential Oil Research, 34(5), 385-408.

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved from [Link]

-

Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

- Kussmann, M., & Roepstorff, P. (2000). Sample preparation techniques for peptides and proteins analyzed by MALDI-MS. In Protein and Peptide Analysis by Mass Spectrometry (pp. 35-56). Humana Press.

- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.

-

Sielc.com. (n.d.). FT-IR spectrum of 2,5-dihydroxy-P-benzoquinone and its complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative UV-Vis light absorption spectra for hydroxycinnamic acids. Retrieved from [Link]

- Andrade, C., et al. (2022).

- Jaskolla, T. W., & Karas, M. (2014). 2, 5-dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration. Journal of mass spectrometry, 49(10), 970-979.

- da Silva, A. B., et al. (2006). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 17, 126-132.

- Iwasaki, H., et al. (2013). An improved sample preparation method for the sensitive detection of peptides by MALDI‐MS. Journal of mass spectrometry, 48(12), 1307-1313.

-

PhytoBank. (2015, April 24). Showing this compound (PHY0107286). Retrieved from [Link]

-

Wikipedia. (2025, November 25). This compound. Retrieved from [Link]

- Strupat, K., Karas, M., & Hillenkamp, F. (1991). 2, 5-Dihydroxybenzoic acid: a new matrix for laser desorption—ionization mass spectrometry. International journal of mass spectrometry and ion processes, 111, 89-102.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. Retrieved from [Link]

- Li, B., et al. (2014). A uniform 2, 5-dihydroxybenzoic acid layer as a matrix for MALDI-FTICR MS-based lipidomics. Analytical and bioanalytical chemistry, 406(2), 453-461.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine: An International Journal Devoted to the Development and Application of Magnetic Resonance In Vivo, 13(3), 129-153.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Ultravioletevisible and fluorescence spectroscopies of cinnamic acid. Retrieved from [Link]

- Razzaghi-Asl, N., Garrido, J., Khazraei, H., Borges, F., & Firuzi, O. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. Current medicinal chemistry, 20(36), 4436-4450.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral assignment of the FTIR peaks. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Wikiwand. (n.d.). This compound. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dihydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H8O4 | CID 6442618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. PhytoBank: Showing this compound (PHY0107286) [phytobank.ca]

- 5. researchgate.net [researchgate.net]

- 6. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 7. 2,5-Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS | Springer Nature Experiments [experiments.springernature.com]

- 12. 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. DPPH Radical Scavenging Assay [mdpi.com]

- 15. marinebiology.pt [marinebiology.pt]

- 16. activeconceptsllc.com [activeconceptsllc.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 2,5-Dihydroxycinnamic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,5-dihydroxycinnamic acid in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific molecule, this document synthesizes foundational chemical principles, data from structurally similar compounds, and authoritative experimental protocols to offer a robust framework for scientists. It delves into the physicochemical properties of this compound, explores the theoretical underpinnings of its solubility, presents a qualitative and predictive solubility profile, and provides a detailed, field-proven protocol for experimental solubility determination based on United States Pharmacopeia (USP) standards. This guide is designed to empower researchers to make informed decisions in formulation development, analytical method design, and other research applications where understanding the solubility of this compound is paramount.

Introduction: The Significance of Solubility in the Application of this compound

This compound, an isomer of the more widely studied caffeic acid, is a hydroxycinnamic acid derivative with significant potential in various scientific domains.[1] Its utility, however, is fundamentally linked to its solubility—a critical physicochemical parameter that governs its behavior in solution. For drug development professionals, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), influencing a drug's bioavailability and formulation strategy.[2][3] In analytical chemistry, precise solubility data is essential for developing robust analytical methods, while in materials science and organic synthesis, it dictates the choice of reaction media and purification techniques.

This guide addresses the practical need for a deeper understanding of this compound's solubility in organic solvents. It aims to provide not just data, but a causal understanding of the intermolecular forces at play, enabling researchers to predict solubility trends and design effective experimental workflows.

Physicochemical Properties and Molecular Structure of this compound

The solubility of a compound is a direct consequence of its molecular structure and the resulting physicochemical properties. This compound (C₉H₈O₄, Molar Mass: 180.16 g/mol ) possesses a unique combination of functional groups that dictate its interactions with various solvents.[4][5]

Key molecular features influencing solubility include:

-

A Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. Its acidic nature (predicted pKa ≈ 3.84) means it can be ionized to a carboxylate anion, significantly increasing aqueous solubility, a principle often exploited in formulation.[6]

-

Two Phenolic Hydroxyl Groups (-OH): These groups are also polar and are excellent hydrogen bond donors. The presence of multiple hydroxyl groups tends to increase solubility in polar, protic solvents.[7]

-

An Aromatic Ring and a Propenoic Acid Backbone: These components contribute to the molecule's nonpolar character. The delocalized π-electron system of the benzene ring can engage in van der Waals forces and π-π stacking interactions.

The interplay between the polar, hydrogen-bonding functional groups and the nonpolar hydrocarbon framework is the primary determinant of this compound's solubility profile.

Figure 1. Molecular structure of this compound with key functional groups highlighted.

Theoretical Framework: "Like Dissolves Like" and Beyond

The principle of "like dissolves like" provides a foundational understanding of solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This is a direct consequence of the intermolecular forces between solvent and solute molecules.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in strong hydrogen bonding. Given that this compound has three hydrogen bond donors (the carboxylic acid and two phenolic hydroxyls) and four hydrogen bond acceptors (the four oxygen atoms), it is expected to have favorable interactions and thus higher solubility in these solvents.[6]

-

Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, although they can act as hydrogen bond acceptors. They are effective at dissolving polar molecules. DMSO, in particular, is a very strong organic solvent capable of dissolving a wide array of organic compounds.[8]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces. The large, polar functional groups of this compound will have unfavorable interactions with these solvents, leading to very low solubility.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is limited in the literature, we can construct a predictive profile based on its structure and data from analogous compounds. The following table summarizes this information, including data for the closely related this compound phenethyl ester.

Table 1: Predicted and Known Solubility of this compound and a Related Derivative

| Solvent Class | Solvent | Predicted/Known Solubility of this compound | Known Solubility of this compound Phenethyl Ester | Rationale for Prediction |

| Polar Protic | Methanol | High | Not specified | The small size and strong hydrogen bonding capability of methanol will lead to effective solvation of the polar functional groups. |

| Ethanol | High | 30 mg/mL[9] | Similar to methanol, ethanol is an excellent hydrogen bonding solvent. The slightly larger nonpolar ethyl group may slightly reduce solubility compared to methanol. | |

| Polar Aprotic | DMSO | High | 30 mg/mL[9] | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a powerful solvent for many organic compounds, including those with multiple hydroxyl groups.[8] |

| Acetone | Moderate | Not specified | Acetone is a good hydrogen bond acceptor but less polar than DMSO. It is expected to be a reasonably good solvent. | |

| Acetonitrile | Low to Moderate | Not specified | Acetonitrile is less polar than acetone and a weaker hydrogen bond acceptor, suggesting lower solubility. | |

| Nonpolar | Toluene | Very Low | Not specified | The large polarity mismatch between toluene and the highly polar functional groups of the solute will result in poor solubility. |

| Hexane | Insoluble | Not specified | As a nonpolar alkane, hexane will have extremely unfavorable interactions with the polar solute. |

Note: "High," "Moderate," and "Low" are qualitative predictions. Experimental verification is essential for any specific application.

Authoritative Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The following procedure is based on the well-established saturation shake-flask method, which is considered a gold standard and is described in the USP General Chapter <1236> on Solubility Measurements.[10] This method determines the thermodynamic equilibrium solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated positive displacement pipettes or volumetric flasks

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric glassware for dilutions

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Record the mass of the added solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the slurry for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typical, but the optimal time should be determined by sampling at various time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved solid no longer increases.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and discard the first few drops to saturate the filter material.

-

Filter the remaining supernatant into a clean vial.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve by analyzing a series of standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

-

Figure 2. Experimental workflow for the saturation shake-flask solubility determination method.

Factors Influencing Solubility Measurements

Several factors can significantly impact the outcome of a solubility experiment, and controlling them is key to obtaining accurate and reliable data.[10]

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. Therefore, maintaining a constant and accurately recorded temperature during equilibration is critical.

-

Purity of the Compound and Solvent: Impurities can either increase or decrease the apparent solubility of a compound. Using high-purity materials is essential for obtaining intrinsic solubility data.

-

Solid State Properties: The crystalline form (polymorphism) of this compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in the study.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of the thermodynamic solubility. As mentioned in the protocol, the time required to reach equilibrium should be experimentally determined.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in public sources, a robust understanding of its solubility can be achieved through the application of fundamental chemical principles and by drawing comparisons with structurally related molecules. This guide has provided a framework for this understanding by detailing the compound's physicochemical properties, predicting its solubility profile across a range of solvent classes, and presenting an authoritative, step-by-step protocol for its experimental determination. By adhering to standardized methodologies, such as the saturation shake-flask method, researchers can generate the high-quality, reliable data necessary to advance their work in drug development, analytical science, and beyond.

References

- USP-NF. <1236> Solubility Measurements. (2016).

- ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023).

- Biorelevant.com. USP <1236>: Solubility Measurements Chapter.

- gmp-compliance.org. USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022).

- Dissolution Technologies. Technical Note: Solubility Measurements.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017).

- SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- ACS Publications. Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- PubMed Central. Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers. (2025).

- USP.

- RAPS. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. (2018).

- FDA. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. (2018).

- Encyclopedia.pub. Naturally Occurring Hydroxycinnamic Acids. (2020).

- Federal Register. 4164-01-P DEPARTMENT OF HEALTH AND HUMAN SERVICES Food and Drug Administration [Docket No. FDA-2018-D-2614] Dissolution Testing. (2018).

- ResearchGate. Solubility of three hydroxycinnamic acids in supercritical carbon dioxide. (2025).

- University of Porto. Contributions to the Selection of Solvents in the Extraction of Phenolic Acids.

- FDA.

- ResearchGate. Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers. (2025).

- PhytoBank. Showing this compound (PHY0107286). (2015).

- Cayman Chemical. This compound phenethyl ester (CAS 179691-97-5).

- Wikiwand. This compound.

- PubChem. This compound | C9H8O4 | CID 6442618.

- gsrs. This compound.

- ResearchGate. Solubility behavior of CUR in acetone, acetonitrile, methanol, ethanol...

- TOKU-E.

- ResearchGate.

- PubMed Central. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. (2024).

- Gaylord Chemical. Dimethyl Sulfoxide (DMSO)

Sources

- 1. wikiwand.com [wikiwand.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. pqri.org [pqri.org]

- 4. This compound | C9H8O4 | CID 6442618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. PhytoBank: Showing this compound (PHY0107286) [phytobank.ca]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. caymanchem.com [caymanchem.com]

- 9. Solubility Measurements | USP-NF [uspnf.com]

- 10. biorelevant.com [biorelevant.com]

synthesis and purification of 2,5-dihydroxycinnamic acid

An In-Depth Technical Guide to the Synthesis and Purification of 2,5-Dihydroxycinnamic Acid

Authored by: A Senior Application Scientist

Abstract

This compound (DHCA), a structural isomer of caffeic acid, is a pivotal organic compound with significant applications spanning from advanced analytical chemistry to therapeutic development.[1] Its primary role as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of biomolecules is well-established.[2][3][4] Furthermore, its derivatives are gaining prominence in medicinal chemistry, demonstrating potent activities such as 5-lipoxygenase inhibition, which is relevant for anti-inflammatory and anti-cancer strategies.[5] The efficacy of DHCA in these high-stakes applications is critically dependent on its purity. This guide provides a comprehensive, field-proven framework for the synthesis and subsequent purification of this compound, designed for researchers and professionals in the chemical and pharmaceutical sciences. We will explore the robust Knoevenagel condensation for synthesis and detail rigorous purification protocols, including recrystallization and column chromatography, to achieve the high-purity material required for demanding applications.

The Strategic Importance of this compound

This compound, with the chemical formula C₉H₈O₄ and a molar mass of 180.16 g/mol , is a hydroxycinnamic acid derivative that belongs to the broader class of phenylpropanoids.[1][6] Its utility is rooted in its unique physicochemical properties. The dihydroxy-substituted phenyl ring coupled with a carboxylic acid-containing acrylic acid side chain allows it to function effectively as a proton donor and an energy-absorbing matrix for MALDI-MS. In drug development, this scaffold serves as a valuable starting point for creating targeted therapeutic agents.[5] Given these applications, a reliable and scalable method for producing high-purity DHCA is an essential prerequisite for reproducible and accurate scientific outcomes.

| Property | Value | Source |

| IUPAC Name | (2E)-3-(2,5-Dihydroxyphenyl)prop-2-enoic acid | [1] |

| Molecular Formula | C₉H₈O₄ | [1][6] |

| Molar Mass | 180.16 g/mol | [1][6] |

| CAS Number | 38489-67-7 | [1][6] |

| Appearance | Off-white to yellow crystalline solid | Generic |

Synthesis via Knoevenagel Condensation: A Mechanistic Approach

While several methods exist for synthesizing cinnamic acid derivatives, the Knoevenagel condensation offers a versatile and high-yielding route.[7][8][9] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[7][10] For the synthesis of DHCA, we utilize 2,5-dihydroxybenzaldehyde and malonic acid.

The Underlying Chemistry: Causality and Mechanism

The reaction is driven by the acidity of the α-protons of malonic acid, which are readily abstracted by a weak base like pyridine or piperidine. This generates a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of 2,5-dihydroxybenzaldehyde. A key feature of using malonic acid is the subsequent decarboxylation of the intermediate, which occurs under the heat of the reaction, driving the equilibrium towards the final α,β-unsaturated acid product.[8] Greener catalysts like L-proline in ethanol have also proven effective, reducing reliance on more toxic reagents.[11]

Caption: Knoevenagel condensation mechanism for DHCA synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system; careful adherence to stoichiometry and reaction conditions is crucial for maximizing yield and minimizing side-product formation.

Materials & Equipment:

-

2,5-Dihydroxybenzaldehyde (1.0 eq)

-

Malonic Acid (1.1 eq)

-

Pyridine (solvent and catalyst)

-

Piperidine (catalyst, ~0.1 eq relative to aldehyde)

-

Round-bottom flask with reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for workup (separatory funnel, beakers, etc.)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 2,5-dihydroxybenzaldehyde (e.g., 10.0 g). Add pyridine (e.g., 50 mL) to dissolve the aldehyde with stirring.

-

Addition of Reagents: Add malonic acid (1.1 eq) to the solution, followed by a catalytic amount of piperidine (e.g., 0.5 mL).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 115°C) using a heating mantle. Maintain reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench & Acidification: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and concentrated HCl (e.g., 100 mL). This step neutralizes the basic pyridine and protonates the carboxylate to precipitate the crude product. Stir for 30 minutes.

-

Isolation of Crude Product: The precipitated solid is the crude this compound. Collect the solid by vacuum filtration, washing the filter cake with cold deionized water to remove pyridine hydrochloride and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. The crude product will likely be a yellow to brown solid.

| Parameter | Condition/Reagent | Rationale |

| Aldehyde | 2,5-Dihydroxybenzaldehyde | Starting material providing the core structure. |

| Active Methylene | Malonic Acid | Provides the atoms for the acrylic acid side chain. |

| Catalyst/Solvent | Pyridine/Piperidine | Acts as a base to generate the enolate and as the reaction medium.[10][11] |

| Temperature | Reflux (~115°C) | Provides activation energy and promotes the final decarboxylation step. |

| Workup | Acidification (HCl) | Protonates the product to induce precipitation and removes the basic catalyst. |

| Expected Yield | 70-85% (Crude) | Varies based on reaction scale and precise conditions. |

Purification: The Path to Analytical-Grade Material

The purity of the final product dictates its performance. For applications like MALDI-MS, even trace impurities can suppress ionization or introduce interfering peaks. The following purification methods are designed to systematically remove unreacted starting materials, catalysts, and side products.

Primary Purification: Recrystallization

Recrystallization is a powerful technique that leverages differences in solubility between the desired compound and impurities.[12] The choice of solvent is the most critical experimental parameter.

Solvent Selection: An ideal solvent should dissolve DHCA sparingly at room temperature but completely at its boiling point. Water is a good starting point due to the polar hydroxyl and carboxylic acid groups. An aqueous ethanol or methanol mixture can also be effective for tuning solubility.

Caption: A standard workflow for the purification of DHCA by recrystallization.

Detailed Experimental Protocol: Recrystallization

-

Dissolution: Place the crude DHCA into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 80% ethanol in water) and heat the mixture to boiling with stirring until all the solid dissolves. Add the solvent dropwise as it heats to avoid using an excess.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash the cake with a small volume of ice-cold solvent, and dry thoroughly in a vacuum oven. The resulting crystals should be significantly lighter in color than the crude material. A purity of >99% is achievable with this method.[12]

Secondary Purification: Column Chromatography

For applications requiring the absolute highest purity or for removing impurities with very similar solubility profiles, silica gel column chromatography is the method of choice.[13]

Principle: This technique separates compounds based on their differential polarity. DHCA, being quite polar, will adhere strongly to the silica gel (stationary phase). A moderately polar solvent system (mobile phase) is required to elute it from the column.

Detailed Experimental Protocol: Column Chromatography

-

Mobile Phase Selection: Using TLC, determine an appropriate solvent system. A mixture of Ethyl Acetate/Hexane with 1% Acetic Acid is a common starting point. The acetic acid is crucial to keep the carboxylic acid protonated and prevent streaking on the silica.

-

Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass chromatography column.

-

Sample Loading: Dissolve a small amount of the recrystallized DHCA in a minimal volume of the mobile phase (or a slightly more polar solvent like acetone if solubility is an issue) and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column.

-

Elution: Begin running the mobile phase through the column, collecting fractions in test tubes.

-

Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified this compound.

Conclusion

The synthesis of this compound via Knoevenagel condensation is a reliable and well-understood process. However, the ultimate utility of the compound is dictated not just by its synthesis, but by the rigor of its purification. A multi-step purification strategy, beginning with recrystallization to remove bulk impurities followed by chromatography for polishing if necessary, provides a robust pathway to obtaining material with the >99.5% purity required for sensitive applications in mass spectrometry and drug discovery. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for producing high-quality this compound, enabling researchers to push the boundaries of their scientific endeavors.

References

-

Wikipedia. (2025, November 25). This compound. Wikipedia, the free encyclopedia. [Link]

-

Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Wikipedia, the free encyclopedia. [Link]

-

Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. [Link]

-

Wikipedia. (n.d.). Perkin reaction. Wikipedia, the free encyclopedia. [Link]

-

Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions. [Link]

-

Li, Y., et al. (n.d.). Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry combined with chemometrics to identify the origin of Chinese medicinal materials. PubMed Central. [Link]

-

Ghafouri, B., et al. (2007). 2,5-Dihydroxybenzoic Acid Instead of alpha-cyano-4-hydroxycinnamic Acid as Matrix in Matrix-Assisted Laser desorption/ionization Time-Of-Flight Mass Spectrometry for Analyses of In-Gel Digests of Silver-Stained Proteins. Analytical Biochemistry, 371(1), 121-3. [Link]

-

bepls. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]

-

Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. [Link]

-

Peyrot, C., et al. (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PubMed Central. [Link]

-

PubMed. (2019, October 1). Discovery of a novel this compound-based 5-lipoxygenase inhibitor that induces apoptosis and may impair autophagic flux in RCC4 renal cancer cells. [Link]

-

Bruker Store. (n.d.). 2,5-Dihydroxybenzoic acid, 1g. [Link]

-

Encyclopedia.pub. (2020, November 6). Naturally Occurring Hydroxycinnamic Acids. [Link]

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. [Link]

-

PubMed. (n.d.). Purification of hydroxyanthraquinones and cinnamic acid from the roots of Rheum officinale Baill. [Link]

-

Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. 6(5), 156-158. [Link]

-

ResearchGate. (2025, August 10). New process for synthesis of p-hydroxycinnamic acid. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Vanderbilt University. (n.d.). Recrystallization of SA CHCA DHB. [Link]

-

PubMed Central. (n.d.). Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review. [Link]

-

PubMed Central. (n.d.). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. [Link]

-

Effect of crystallization of caffeic acid enhanced stability and dual biological efficacy. (n.d.). [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 3. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry combined with chemometrics to identify the origin of Chinese medicinal materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.bruker.com [store.bruker.com]

- 5. Discovery of a novel this compound-based 5-lipoxygenase inhibitor that induces apoptosis and may impair autophagic flux in RCC4 renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C9H8O4 | CID 6442618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bepls.com [bepls.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

An In-Depth Technical Guide to 2,5-Dihydroxycinnamic Acid: Chemical Structure, Isomerism, and Applications

This guide provides a comprehensive technical overview of 2,5-dihydroxycinnamic acid, designed for researchers, scientists, and professionals in drug development. It delves into the molecule's core chemical structure, explores its isomeric landscape, and provides practical insights into its application, particularly as a matrix in mass spectrometry.

Foundational Understanding: The Architecture of this compound

This compound is an organic compound belonging to the hydroxycinnamic acid family.[1][2] These compounds are characterized by a C6-C3 carbon skeleton, consisting of a benzene ring substituted with a three-carbon acrylic acid side chain. The defining features of this compound are the two hydroxyl (-OH) groups attached to the benzene ring at positions 2 and 5.[1] The molecule also possesses both phenolic and acrylic functional groups.[3]

The IUPAC name for this compound is (2E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid.[4] The "(2E)" designation specifies the trans stereochemistry of the double bond in the acrylic acid side chain, which is the more stable and common configuration.

The chemical structure of this compound is pivotal to its properties and function. The hydroxyl groups on the aromatic ring are key to its antioxidant activity, acting as hydrogen donors to scavenge free radicals.[5] The conjugated system of the benzene ring and the acrylic acid side chain allows for the delocalization of electrons, contributing to the stability of the resulting phenoxyl radical after hydrogen donation.[5]

Application Spotlight: this compound in MALDI Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the analysis of biomolecules. The choice of a suitable matrix is critical for successful ionization and obtaining high-quality mass spectra. While 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix, this compound, with its similar structural motifs, also serves as an effective matrix, particularly for peptides and proteins.

The primary role of the matrix is to absorb the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. The acidic nature of the phenolic hydroxyl group and the carboxylic acid in this compound facilitates the protonation of the analyte, leading to the formation of [M+H]⁺ ions.

Experimental Protocol: Peptide Analysis using a this compound Matrix

This protocol outlines the "dried-droplet" method, a common and straightforward technique for preparing samples for MALDI-MS analysis.

Materials:

-

This compound (high purity)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), sequencing grade

-

Ultrapure water

-

Peptide sample

-

MALDI target plate

-

Micropipettes and tips

Procedure:

-

Matrix Solution Preparation:

-

Prepare a stock solution of 10 mg/mL of this compound in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in ultrapure water.

-

Vortex the solution thoroughly to ensure the matrix is completely dissolved. It is recommended to prepare this solution fresh daily.

-

-

Analyte Solution Preparation:

-

Dissolve the peptide sample in 0.1% trifluoroacetic acid in ultrapure water to a concentration of approximately 1-10 pmol/µL. The optimal concentration may vary depending on the specific peptide and instrument sensitivity.

-

-

Sample-Matrix Co-crystallization:

-

On a clean MALDI target plate, mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the sample spot.

-

Alternatively, pre-mix the peptide and matrix solutions in a 1:1 (v/v) ratio in a microcentrifuge tube before spotting 1 µL of the mixture onto the target plate.

-

-

Drying:

-

Allow the spotted mixture to air-dry completely at room temperature. This process allows for the co-crystallization of the matrix and the analyte.

-

-

Mass Spectrometry Analysis:

-

Insert the MALDI target plate into the mass spectrometer.

-

Acquire mass spectra in the positive ion mode. The specific instrument parameters (laser power, number of shots, etc.) should be optimized for the best signal-to-noise ratio and resolution.

-

Causality Behind Experimental Choices:

-

Solvent System (ACN/Water/TFA): The combination of acetonitrile and water provides a good solvent for both the relatively polar this compound and a wide range of peptides. Trifluoroacetic acid is added to acidify the solution, which promotes the protonation of the analyte and improves the quality of the mass spectra.

-

Fresh Matrix Solution: Hydroxycinnamic acids can degrade over time, especially when in solution and exposed to light. Using a freshly prepared matrix solution ensures optimal performance and reproducibility.

-

Dried-Droplet Method: This method is simple and effective for many applications. The rapid evaporation of the solvent leads to the formation of a solid solution of the analyte within the matrix crystals, which is essential for efficient energy transfer during laser irradiation.

Biological Significance: Antioxidant Activity and Potential Therapeutic Relevance

Hydroxycinnamic acids, including this compound, are recognized for their antioxidant properties. [5]The primary mechanism of their antioxidant action is through radical scavenging. The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cellular components like DNA, proteins, and lipids. [5] Furthermore, some derivatives of this compound have been investigated for their potential as therapeutic agents. For instance, methyl 2,5-dihydroxycinnamate, an ester of this compound, has been shown to inhibit the epidermal growth factor receptor (EGFR)-associated tyrosine kinase. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key target for anti-cancer drug development.

The inhibition of EGFR by a this compound derivative suggests a potential mechanism by which this class of compounds could exert anti-proliferative effects.

Conclusion

This compound is a multifaceted molecule with significant relevance in both analytical chemistry and biological research. Its well-defined chemical structure, characterized by the specific placement of two hydroxyl groups on a cinnamic acid backbone, gives rise to its useful properties as a MALDI matrix and its potential as a bioactive compound. A thorough understanding of its isomerism is crucial for distinguishing it from other dihydroxycinnamic acids with different properties and biological roles. As research continues to uncover the diverse applications of hydroxycinnamic acids, a detailed technical understanding of individual isomers like this compound will be increasingly important for the development of new analytical methods and therapeutic strategies.

References

-

Caffeic acid - Wikipedia. [Link]

-

3,4-DIHYDROXYCINNAMIC ACID - Ataman Kimya. [Link]

-

Umbellic acid - Wikipedia. [Link]

-

This compound - Wikipedia. [Link]

-

This compound | C9H8O4 | CID 6442618 - PubChem. [Link]

-

Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC - NIH. [Link]

-

2,3-Dihydroxycinnamic acid - Wikipedia. [Link]

-

3,5-Dihydroxycinnamic acid - Wikipedia. [Link]

-

Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PubMed Central. [Link]

-

This compound (PHY0107286) - PhytoBank. [Link]

-

3,5-dihydroxycinnamic acid (C9H8O4) - PubChemLite. [Link]

-

3,4-Dihydroxy cinnamic acid - LookChem. [Link]

-

Showing metabocard for 3,5-Dihydroxycinnamic acid (HMDB0032131). [Link]

-

2,3-dihydroxy-trans-cinnamic acid - Wikidata. [Link]

Sources

- 1. Rutgers_MS_Home [react.rutgers.edu]

- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 4. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 5. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Nomenclature of 2,5-Dihydroxycinnamic Acid in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,5-Dihydroxycinnamic Acid: A Multifaceted Compound

This compound is a hydroxycinnamic acid derivative, a class of organic compounds characterized by a C6-C3 carbon skeleton.[1][2] It is an isomer of the well-known caffeic acid.[1][2] This compound and its derivatives are of interest in various fields, from natural product chemistry to materials science. Its utility as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, although less common than some other matrices, makes precise identification crucial to avoid confusion with structurally similar compounds.

Systematic and IUPAC Nomenclature

The systematic naming of chemical compounds follows strict rules to provide an unambiguous description of their molecular structure. For this compound, the preferred IUPAC (International Union of Pure and Applied Chemistry) name is (2E)-3-(2,5-Dihydroxyphenyl)prop-2-enoic acid .[1][3]

Let's break down this name:

-

(2E)- : This prefix, known as a stereodescriptor, indicates the configuration around the double bond in the prop-2-enoic acid chain. 'E' comes from the German entgegen ("opposite"), signifying that the higher-priority substituents on each carbon of the double bond are on opposite sides. In this case, it refers to the trans isomer.

-

3-(2,5-Dihydroxyphenyl)- : This part of the name indicates that a 2,5-dihydroxyphenyl group is attached to the third carbon of the prop-2-enoic acid chain.

-

prop-2-enoic acid : This is the parent structure, a three-carbon chain with a carboxylic acid group and a double bond starting at the second carbon.

Other acceptable systematic names that are frequently encountered in scientific literature include:

-

(E)-3-(2,5-dihydroxyphenyl)prop-2-enoic Acid[3]

-

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)-, (2E)-[3]

These names all refer to the same chemical entity and can be used interchangeably in most contexts, although the full IUPAC name is the most formal.

Common and Trivial Names

In addition to systematic names, many compounds are known by common or trivial names, which are often historical or derived from their natural source. For this compound, a notable trivial name is Grevillic acid .[1][2][3][4] This name originates from its discovery in plants of the genus Grevillea.[3]

The Critical Distinction: this compound vs. 2,5-Dihydroxybenzoic Acid (Gentisic Acid)

A significant point of confusion in scientific literature, particularly in the field of mass spectrometry, is the distinction between this compound and 2,5-dihydroxybenzoic acid.

2,5-Dihydroxybenzoic acid (DHB) , also known by its trivial name Gentisic acid , is one of the most common and versatile matrices used in MALDI mass spectrometry.[6][7][8][9][10][11][12][13][14] It is particularly effective for the analysis of peptides, glycoproteins, and glycans.[7][8]

The key structural difference lies in the linker between the phenyl ring and the carboxylic acid group:

-

This compound has a three-carbon prop-2-enoic acid side chain (-CH=CH-COOH).

-

2,5-Dihydroxybenzoic acid has the carboxylic acid group directly attached to the phenyl ring (-COOH).

Given that both can be abbreviated as "DHCA" and "DHB" respectively, and both are dihydroxy-substituted aromatic acids, researchers must exercise extreme caution when interpreting literature and ordering reagents. Always verify the chemical structure or, at a minimum, the CAS number to ensure the correct compound is being used.

Summary of Nomenclature

To provide a clear and easily accessible reference, the following table summarizes the various names and identifiers for this compound.

| Name Type | Name |

| Preferred IUPAC Name | (2E)-3-(2,5-Dihydroxyphenyl)prop-2-enoic acid[1][3] |

| Other Systematic Names | (2E)-3-(2,5-Dihydroxyphenyl)acrylic acid[2][3] |

| (E)-3-(2,5-dihydroxyphenyl)prop-2-enoic Acid[3] | |

| trans-2,5-Dihydroxycinnamic acid[3][4] | |

| 3-(2,5-dihydroxyphenyl)prop-2-enoic acid[3][5] | |

| Common/Trivial Name | Grevillic acid[1][2][3][4] |

| CAS Number | 38489-67-7[1][2][3] |

| PubChem CID | 181581[1] |

Nomenclature Relationship Diagram

The following diagram, generated using Graphviz, illustrates the relationships between the primary name and its most common synonyms. This visualization helps to conceptualize the nomenclature landscape of the compound.

Caption: Nomenclature map for this compound.

Conclusion

The accurate identification of chemical compounds is a cornerstone of scientific research. For this compound, a compound with several systematic and trivial names, a thorough understanding of its nomenclature is essential. This guide has detailed the IUPAC-preferred name, common synonyms, and, most importantly, highlighted the critical difference between this compound and the commonly used MALDI matrix, 2,5-dihydroxybenzoic acid (gentisic acid). By using this guide, researchers, scientists, and drug development professionals can navigate the scientific literature with greater confidence and precision, ensuring the integrity and reproducibility of their work.

References

-

This compound. In: Wikipedia. [Link]

-

This compound. Wikiwand. [Link]

-

This compound | C9H8O4 | CID 6442618. PubChem. [Link]

-

Methyl 2,5-dihydroxycinnamate | C10H10O4 | CID 5353609. PubChem. [Link]

-

MALDI Matrices. Rutgers-Newark Chemistry. [Link]

-

This compound. GSRS. [Link]

-

Showing this compound (PHY0107286). PhytoBank. [Link]

-

Sample preparation strategies in MALDI. MassTech. [Link]

-

Examples of common matrices used in the MALDI technique. ResearchGate. [Link]

-

This compound. Drugfuture. [Link]

-

Gentisic acid. In: Wikipedia. [Link]

-

2,5-Dihydroxybenzoic acid (Gentisic Acid). Richman Chemical Inc. [Link]

-

2,5-dihydroxybenzoic acid, 490-79-9. The Good Scents Company. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. This compound | C9H8O4 | CID 6442618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. PhytoBank: Showing this compound (PHY0107286) [phytobank.ca]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Rutgers_MS_Home [react.rutgers.edu]

- 8. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Gentisic acid - Wikipedia [en.wikipedia.org]

- 12. covachem.com [covachem.com]

- 13. 2,5-Dihydroxybenzoic acid (Gentisic Acid) — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 14. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]

Section 1: Introduction and Analysis of Data Availability

An In-depth Technical Guide to the Health and Safety of 2,5-Dihydroxycinnamic Acid

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the known and inferred health and safety data for this compound. Given the limited availability of direct toxicological data for this specific compound, this document adopts the precautionary principle, synthesizing information from its structural isomers and derivatives to provide a robust framework for safe handling and risk assessment.

This compound is a hydroxycinnamic acid derivative and an isomer of the more widely studied caffeic acid (3,4-dihydroxycinnamic acid)[1]. It has been identified in natural sources such as the plant Grevillea robusta[2]. While its chemical properties are of interest to researchers, a comprehensive and officially registered health and safety profile for this compound remains largely uncharacterized.

A thorough review of safety literature reveals a critical data gap: no complete Safety Data Sheet (SDS) with detailed toxicological endpoints (e.g., LD50, carcinogenicity, mutagenicity) is available specifically for the 2,5-isomer. However, SDS and toxicological summaries for its methyl ester derivative (Methyl 2,5-dihydroxycinnamate) and its structural isomer Caffeic acid (3,4-dihydroxycinnamic acid) are available[3][4][5].

The causality behind this guide's structure is therefore dictated by this data gap. We must proceed with a risk assessment built on logical inference from these closely related chemical analogs. Standard laboratory practice dictates that in the absence of specific data, a compound should be handled with the caution appropriate for its most hazardous known structural analogs. This guide is therefore a synthesis, designed to provide a conservative and safe operational protocol.

Section 2: Hazard Identification and Inferred Classification

Based on the available data for its analogs, this compound should be treated as a hazardous substance. The primary hazards are inferred from its methyl ester and its 3,4-isomer.

-

Skin and Eye Irritation: Data for Methyl 2,5-dihydroxycinnamate and other related isomers consistently list skin and serious eye irritation as primary hazards[3]. The acidic nature of the carboxyl group and the phenolic hydroxyl groups on the parent acid make it highly probable that it shares these irritant properties.

-

Potential for Systemic Toxicity: The methyl ester of this compound is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled[5]. This suggests that the core structure has significant biological activity and potential for systemic toxicity.

-

Suspected Carcinogenicity: The closely related isomer, 3,4-dihydroxycinnamic acid (caffeic acid), is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer[4][6][7][8]. The International Agency for Research on Cancer (IARC) classifies caffeic acid in Group 2B: "Possibly carcinogenic to humans"[4]. Until data proves otherwise, this compound must be handled as a potential carcinogen.

Table 1: Inferred GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Inferred from Methyl 2,5-dihydroxycinnamate[5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Inferred from Methyl 2,5-dihydroxycinnamate[5] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Inferred from Methyl 2,5-dihydroxycinnamate[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Inferred from analogs and chemical structure[3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Inferred from analogs and chemical structure[3] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Inferred from 3,4-dihydroxycinnamic acid (Caffeic Acid)[4] |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation | Inferred from analogs[5][6][7] |

Section 3: Toxicological Profile (Inferred)

The biological activity of this compound derivatives underscores the need for cautious handling. For example, a phenethyl ester derivative is a potent inhibitor of the 5-lipoxygenase enzyme and induces apoptosis in cancer cells, demonstrating that this class of compounds is highly interactive with cellular pathways[9].

As no specific LD50 or LC50 data exists for this compound, the following table provides context from related compounds.

Table 2: Toxicological Data for Structurally Related Compounds

| Compound | CAS No. | LD50 Oral (Rat) | Other Toxicity Information | Source |

| 2,5-Dihydroxybenzoic acid | 490-79-9 | 800 mg/kg | - | Fisher Scientific[10] |

| 3,4-Dihydroxycinnamic acid | 331-39-5 | Not Available | Suspected of causing cancer (Category 2)[4] | Sigma-Aldrich[4] |

| Methyl 2,5-dihydroxycinnamate | 63177-57-1 | Not Available | GHS Classification: Toxic if swallowed, inhaled, or in contact with skin[5]. | PubChem[5] |

The lack of quantitative data is a self-validating reason for implementing stringent engineering controls and comprehensive personal protective equipment. The known biological activity of its derivatives further reinforces that this compound should not be treated as benign[9].

Section 4: Experimental Protocol: Safe Handling and Storage

This protocol is designed to mitigate the risks of irritation, systemic toxicity, and potential carcinogenicity.

Objective: To safely handle, weigh, and prepare solutions of solid this compound.

Materials:

-

This compound (solid powder)

-

Appropriate solvent

-

Calibrated analytical balance

-

Spatula, weigh boats/paper

-

Appropriate glassware (beakers, volumetric flasks)

-

Labeling materials

Methodology:

-

Preparation and Engineering Controls:

-

Causality: To prevent inhalation of fine particulates and potential exposure to a suspected carcinogen, all handling of the solid compound MUST be performed within a certified chemical fume hood.

-

Ensure the fume hood sash is at the appropriate working height.

-

Place a disposable bench cover on the work surface to contain any potential spills.

-

Have a designated chemical waste container ready for all contaminated disposables.

-

-

Personal Protective Equipment (PPE) Donning:

-

Wear a lab coat, fully fastened.

-

Wear chemical safety goggles that provide a full seal around the eyes. A face shield is recommended if there is a risk of splashing[3][11].

-

Wear two pairs of nitrile gloves to prevent skin contact.

-

Causality: Given the "Toxic in contact with skin" classification of the methyl ester, preventing all skin exposure is critical[5].

-

-

Weighing the Compound:

-

Place the analytical balance inside the chemical fume hood if possible. If not, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it outside the hood.

-

Use a spatula to carefully transfer the desired amount of this compound from the stock bottle to a weigh boat.

-

Causality: Avoid any actions that could generate dust, such as dropping the powder from a height or using excessive force[12]. Dust generation is a primary route of exposure for respiratory irritants and potential carcinogens.

-

-

Dissolution:

-

In the fume hood, carefully add the weighed powder to the beaker or flask containing the solvent.

-

Use a small amount of solvent to rinse the weigh boat to ensure a complete transfer.

-

Stir or sonicate as needed to fully dissolve the compound.

-

-

Storage:

-

Decontamination and Waste Disposal:

-

Wipe down the spatula and work surface with an appropriate solvent.

-

Dispose of all contaminated items (gloves, bench cover, weigh boat) in the designated hazardous waste container.

-

Wash hands and forearms thoroughly after the procedure, even though gloves were worn[11].

-

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the primary line of defense. Personal protective equipment serves as the essential final barrier.

-

Engineering Controls: A certified chemical fume hood is mandatory for handling the solid form to prevent inhalation[13]. Ensure safety showers and eyewash stations are readily accessible[10].

-

Respiratory Protection: If work outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with an appropriate particulate filter is required.

-

Eye/Face Protection: Chemical safety goggles are required. A face shield should be worn over the goggles for additional protection[11].

-